Cas no 2287283-63-8 ([3-(4-Fluoro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine)
![[3-(4-Fluoro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine structure](https://ja.kuujia.com/scimg/cas/2287283-63-8x500.png)
[3-(4-Fluoro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine 化学的及び物理的性質
名前と識別子
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- EN300-6760377
- [3-(4-fluoro-3-methoxyphenyl)bicyclo[1.1.1]pentan-1-yl]hydrazine
- 2287283-63-8
- [3-(4-Fluoro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine
-
- インチ: 1S/C12H15FN2O/c1-16-10-4-8(2-3-9(10)13)11-5-12(6-11,7-11)15-14/h2-4,15H,5-7,14H2,1H3
- InChIKey: VFSVTNPICKMZLI-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC(=CC=1OC)C12CC(C1)(C2)NN
計算された属性
- せいみつぶんしりょう: 222.11684127g/mol
- どういたいしつりょう: 222.11684127g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 277
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 47.3Ų
- 疎水性パラメータ計算基準値(XlogP): 1.4
[3-(4-Fluoro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6760377-10.0g |
[3-(4-fluoro-3-methoxyphenyl)bicyclo[1.1.1]pentan-1-yl]hydrazine |
2287283-63-8 | 10g |
$11537.0 | 2023-05-30 | ||
Enamine | EN300-6760377-0.05g |
[3-(4-fluoro-3-methoxyphenyl)bicyclo[1.1.1]pentan-1-yl]hydrazine |
2287283-63-8 | 0.05g |
$2254.0 | 2023-05-30 | ||
Enamine | EN300-6760377-2.5g |
[3-(4-fluoro-3-methoxyphenyl)bicyclo[1.1.1]pentan-1-yl]hydrazine |
2287283-63-8 | 2.5g |
$5258.0 | 2023-05-30 | ||
Enamine | EN300-6760377-5.0g |
[3-(4-fluoro-3-methoxyphenyl)bicyclo[1.1.1]pentan-1-yl]hydrazine |
2287283-63-8 | 5g |
$7780.0 | 2023-05-30 | ||
Enamine | EN300-6760377-1.0g |
[3-(4-fluoro-3-methoxyphenyl)bicyclo[1.1.1]pentan-1-yl]hydrazine |
2287283-63-8 | 1g |
$2683.0 | 2023-05-30 | ||
Enamine | EN300-6760377-0.5g |
[3-(4-fluoro-3-methoxyphenyl)bicyclo[1.1.1]pentan-1-yl]hydrazine |
2287283-63-8 | 0.5g |
$2576.0 | 2023-05-30 | ||
Enamine | EN300-6760377-0.25g |
[3-(4-fluoro-3-methoxyphenyl)bicyclo[1.1.1]pentan-1-yl]hydrazine |
2287283-63-8 | 0.25g |
$2468.0 | 2023-05-30 | ||
Enamine | EN300-6760377-0.1g |
[3-(4-fluoro-3-methoxyphenyl)bicyclo[1.1.1]pentan-1-yl]hydrazine |
2287283-63-8 | 0.1g |
$2361.0 | 2023-05-30 |
[3-(4-Fluoro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine 関連文献
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
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Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601
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Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
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Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268
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Hong Bo Wang,Nan Yao,Long Wang,Yu Lin Hu New J. Chem., 2017,41, 10528-10531
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Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
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Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
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Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920
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Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
[3-(4-Fluoro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazineに関する追加情報
Compound CAS No. 2287283-63-8: [3-(4-Fluoro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine
The compound with CAS No. 2287283-63-8, known as [3-(4-Fluoro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine, is a complex organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which combines a bicyclic framework with a hydrazine group, making it a versatile building block for various chemical applications.
The bicyclo[1.1.1]pentane core of this compound is a highly rigid and stable structure, which contributes to its thermal and chemical stability. This feature makes it an ideal candidate for applications requiring robust molecular frameworks, such as in the development of advanced polymers or drug delivery systems. Recent studies have highlighted the potential of this bicyclic system in enhancing the bioavailability of pharmaceutical compounds, particularly in the context of small molecule drug design.
The substituents attached to the bicyclic core further enhance the compound's functionality. The 4-fluoro-3-methoxyphenyl group introduces electronic and steric effects that can be tailored to specific chemical reactions or biological interactions. Fluorine, being an electron-withdrawing group, increases the molecule's reactivity in certain contexts, while the methoxy group provides additional electronic modulation and solubility properties. These features make the compound a valuable tool in heterocyclic chemistry and catalysis.
In terms of synthesis, this compound can be prepared through a variety of methods, including nucleophilic substitution and coupling reactions. Recent advancements in catalytic asymmetric synthesis have enabled more efficient and selective routes to this compound, reducing production costs and improving yields. The ability to synthesize this compound on a larger scale has opened up new opportunities for its application in both academic research and industrial settings.
From a biological standpoint, [3-(4-Fluoro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine has shown promise as a lead compound in drug discovery programs targeting various diseases. Its unique structure allows for interactions with specific biological targets, such as enzymes or receptors, making it a potential candidate for developing novel therapeutic agents. For instance, recent studies have explored its role in modulating cellular signaling pathways involved in neurodegenerative diseases and cancer.
The hydrazine group present in this compound also lends itself to further functionalization, enabling the creation of derivatives with enhanced properties. By modifying this group, chemists can tailor the compound's reactivity, solubility, and bioavailability to suit specific applications. This versatility has made it a popular choice in combinatorial chemistry and high-throughput screening campaigns.
In conclusion, CAS No. 2287283-63-8 represents a multifaceted compound with significant potential across diverse fields of chemistry and biology. Its unique structure, combined with recent advancements in synthesis and application techniques, positions it as a key player in modern chemical research and development.
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